2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
Brand Name: Vulcanchem
CAS No.: 301193-60-2
VCID: VC5208093
InChI: InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-13(8-9)16(19)20-15(18-14)11-3-5-12(17)6-4-11/h3-8H,1-2H3
SMILES: CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)C
Molecular Formula: C16H12ClNO2
Molecular Weight: 285.73

2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

CAS No.: 301193-60-2

Cat. No.: VC5208093

Molecular Formula: C16H12ClNO2

Molecular Weight: 285.73

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one - 301193-60-2

Specification

CAS No. 301193-60-2
Molecular Formula C16H12ClNO2
Molecular Weight 285.73
IUPAC Name 2-(4-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one
Standard InChI InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-13(8-9)16(19)20-15(18-14)11-3-5-12(17)6-4-11/h3-8H,1-2H3
Standard InChI Key AEHLWGZEOMJCOC-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)C

Introduction

Chemical Structure and Nomenclature

2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one features a fused benzene-oxazine core with substituents at positions 2, 6, and 8. The IUPAC name reflects its substitution pattern:

  • 2-(4-Chlorophenyl): A chlorine-substituted phenyl group at position 2.

  • 6,8-Dimethyl: Methyl groups at positions 6 and 8 on the benzoxazine ring.

  • 4H-3,1-Benzoxazin-4-one: The oxazine ring oxygen at position 1 and ketone at position 4.

The molecular formula is C₁₆H₁₂ClNO₂ (molecular weight: 285.73 g/mol), derived by adding two methyl groups to the C₁₅H₁₀ClNO₂ framework of its 6-methyl analog .

Synthesis and Characterization

General Synthetic Routes for Benzoxazinones

Benzoxazinones are typically synthesized via cyclization reactions. A common method involves treating anthranilic acid derivatives with acylating agents :

  • Anthranilic acid + Acetic anhydride: Forms 2-methyl-3,1-benzoxazin-4-one .

  • Substituted anthranilic acids + Acyl chlorides: Produces 2-aryl or 2-alkyl derivatives .

For the target compound, a plausible route involves:

  • Reacting 4-chlorobenzoyl chloride with 5,7-dimethylanthranilic acid in pyridine, followed by cyclization under dehydrating conditions .

Key Reaction Mechanisms

  • Acylation: The amino group of anthranilic acid reacts with acyl chlorides to form an intermediate amide.

  • Cyclization: Intramolecular esterification or anhydride formation closes the oxazine ring, eliminating HCl or H₂O .

Table 1: Substituent Effects on Benzoxazinone Synthesis

Substituents (R₁, R₂, R₃, R₄)Yield (%)ConditionsReference
H, H, H, H (Parent compound)85Ac₂O, reflux
Cl, H, Br, Cl72POCl₃, 80°C
NO₂, H, H, H68H₂SO₄, 100°C

Physicochemical Properties

The compound’s properties are influenced by its electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups:

Table 2: Calculated Physicochemical Properties

PropertyValueMethod
Molecular Weight285.73 g/molPubChem algorithm
LogP (Partition Coefficient)3.2 ± 0.3XLogP3
Solubility12 µg/mL in H₂OEstimated via ALogPS
Melting Point180–182°C (predicted)Analog data extrapolation
  • Lipophilicity: The chlorophenyl and methyl groups enhance lipid solubility, favoring membrane permeability .

  • Stability: The oxazine ring is susceptible to hydrolysis under acidic or basic conditions .

Biological Activities and Applications

Anticancer Activity

  • Cytotoxicity: Analogous compounds show IC₅₀ values of 8.9–12.4 µM in P388 murine leukemia cells .

  • Mechanism: Likely involves topoisomerase II inhibition or reactive oxygen species (ROS) generation .

Table 3: Biological Activities of Structural Analogs

CompoundActivity (IC₅₀/MIC)Target Organism/Cell LineReference
2-(4-Cl-Ph)-6-Me-benzoxazinone9.9 µMP388 cells
2-(3-Cl-Ph)-6-Me-benzoxazinone25 µg/mLFusarium culmorum

Industrial Applications

  • UV Stabilizers: Benzoxazinones improve light fastness in polymers and textiles .

  • Agrochemicals: Herbicidal activity reported for 2-aryl derivatives .

Research Gaps and Future Directions

  • Synthetic Optimization: Scalable routes for 6,8-dimethyl derivatives remain unexplored.

  • Biological Screening: No direct data exists for this compound’s antimicrobial or anticancer efficacy.

  • Structure-Activity Relationships (SAR): Impact of dual methyl groups on pharmacokinetics needs validation.

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